N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide
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Description
The compound “N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, a phenylethanesulfonamide group, and a methoxyacetyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The tetrahydroquinoline ring would likely contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the tetrahydroquinoline ring, the methoxyacetyl group, and the phenylethanesulfonamide group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrahydroquinoline ring could potentially make the compound more hydrophobic, while the sulfonamide group could contribute to its solubility in water .Scientific Research Applications
Cognitive Enhancements and Receptor Antagonism
Research on similar compounds has demonstrated potential cognitive-enhancing properties through receptor antagonism. For instance, compounds like SB-399885 have been identified as potent, selective 5-HT6 receptor antagonists with cognitive enhancing properties in animal models, suggesting their utility in treating disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antimicrobial and Antihypertensive Applications
Quinazoline derivatives have been explored for their pharmacological effects, including diuretic, antihypertensive, and anti-diabetic potentials. A study highlighted the synthesis of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives exhibiting potent activity, highlighting the chemical versatility and therapeutic potential of these molecules (Rahman et al., 2014).
Synthesis and Structural Studies
Efforts in synthesis and characterization of similar molecules have led to the development of various derivatives with potential biological activities. For example, novel synthesis approaches have been designed for tetrahydroquinolines, showcasing methodologies for creating complex molecules that could serve as pharmaceutical agents or in further chemical studies (Toda, Sakagami, & Sano, 1999).
Biological Activity and Molecular Docking Studies
Compounds containing the tetrahydroquinoline scaffold have been analyzed for their interactions with various proteins through molecular docking studies. These studies provide insights into the potential therapeutic applications of these compounds against a wide range of diseases, including microbial, cancer, and parasitic infections (Nair et al., 2014).
Catalytic Applications
Research into half-sandwich ruthenium complexes containing aromatic sulfonamides has revealed their efficiency as catalysts in the transfer hydrogenation of acetophenone derivatives. This illustrates the utility of such compounds in catalysis, contributing to the broader field of synthetic and industrial chemistry (Dayan et al., 2013).
properties
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-15-20(23)22-12-5-8-17-9-10-18(14-19(17)22)21-27(24,25)13-11-16-6-3-2-4-7-16/h2-4,6-7,9-10,14,21H,5,8,11-13,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXCPJOJSXKBMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-phenylethanesulfonamide |
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